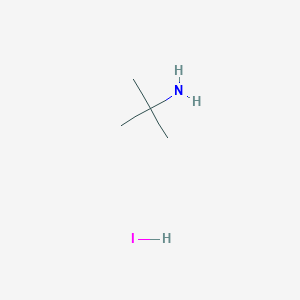

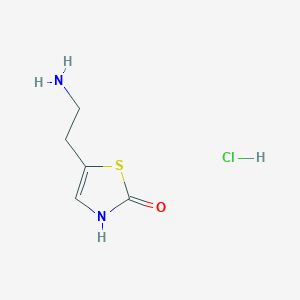

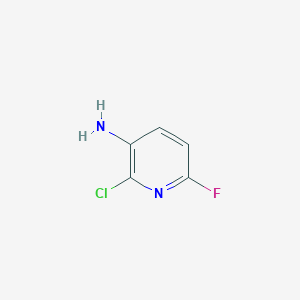

![molecular formula C7H4FNOS B1408656 2-Fluorobenzo[d]thiazol-5-ol CAS No. 1261564-25-3](/img/structure/B1408656.png)

2-Fluorobenzo[d]thiazol-5-ol

Vue d'ensemble

Description

2-Fluorobenzo[d]thiazol-5-ol is a chemical compound that is used for pharmaceutical testing . It is related to the benzothiazole family of compounds, which are known for their diverse biological activities .

Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Applications De Recherche Scientifique

-

Pharmaceutical and Biological Activities

- Benzothiazole derivatives have shown a wide range of pharmaceutical and biological activities . They have been used as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective agents .

- The methods of application or experimental procedures involve the synthesis of thiazole derivatives . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

- The results or outcomes obtained show that these compounds have potent antitumor, antioxidant, and antimicrobial activities .

-

Potential Anticancer and Antiinflammatory Agents

- Benzothiazole derivatives have been studied for their potential as anticancer and antiinflammatory agents . The study aimed to explore new anti-tumor small molecule drugs that simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks .

- The results or outcomes obtained showed that the active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

-

Anti-inflammatory, Analgesic, Ulcerogenic, and Lipid Peroxidation Activities

- A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

- The methods of application or experimental procedures involved the synthesis of these derivatives .

- The results or outcomes obtained were not specified in the source .

-

Antibacterial Activity

- Benzothiazole derivatives have shown promising antibacterial activity . In one study, N-(thiazol-2-yl)benzenesulfonamides were synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .

- The methods of application or experimental procedures involved the synthesis of these derivatives .

- The results or outcomes obtained showed that several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

-

Biological Evaluation of Thiazole Derivatives

- Thiazole derivatives, which include benzothiazole, have been evaluated for their biological activities . They have applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

- The methods of application or experimental procedures involved the synthesis of these derivatives .

- The results or outcomes obtained showed that these compounds have potent antitumor, antioxidant, and antimicrobial activities .

-

Quorum Sensing Pathways in Bacteria

- Benzothiazole derivatives have been studied for their role in quorum sensing pathways in bacteria . Quorum sensing pathways allow bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

- The methods of application or experimental procedures were not specified in the source .

- The results or outcomes obtained were not specified in the source .

-

Hybrid Antimicrobials

- Benzothiazole derivatives have been used to create hybrid antimicrobials . These combine the effect of two or more agents and represent a promising antibacterial therapeutic strategy .

- The methods of application or experimental procedures involved the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

- The results or outcomes obtained showed that several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

-

Photosensitizers, Rubber Vulcanization, and More

- Thiazoles, which include benzothiazole, have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

- The methods of application or experimental procedures involved the synthesis of these derivatives .

- The results or outcomes obtained were not specified in the source .

-

Quorum Sensing Pathways in Bacteria

- Benzothiazole derivatives have been studied for their role in quorum sensing pathways in bacteria . Quorum sensing pathways allow bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

- The methods of application or experimental procedures were not specified in the source .

- The results or outcomes obtained were not specified in the source .

Propriétés

IUPAC Name |

2-fluoro-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENCUPLVTNQFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzo[d]thiazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

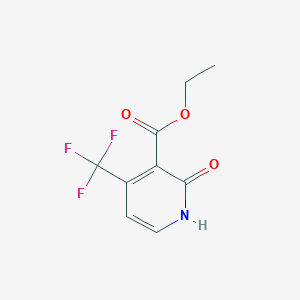

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)

![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)

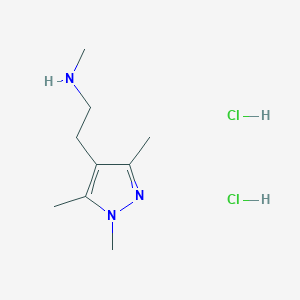

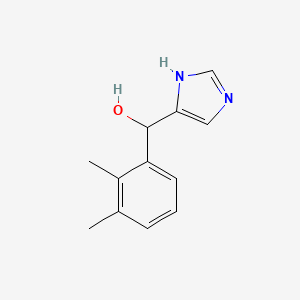

![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)

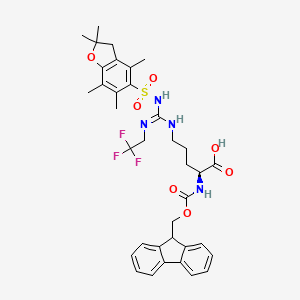

![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)